2-((2,4-Dinitrophenyl)sulfonyl)furan
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Overview
Description
2-((2,4-Dinitrophenyl)sulfonyl)furan is a chemical compound with the molecular formula C10H6N2O7S and a molecular weight of 298.233 g/mol . It is known for its unique structure, which includes a furan ring substituted with a 2,4-dinitrophenylsulfonyl group. This compound is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-((2,4-Dinitrophenyl)sulfonyl)furan typically involves the reaction of furan with 2,4-dinitrophenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl furan derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-((2,4-Dinitrophenyl)sulfonyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives by reducing the nitro groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((2,4-Dinitrophenyl)sulfonyl)furan has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,4-Dinitrophenyl)sulfonyl)furan involves its interaction with molecular targets through its sulfonyl and nitro groups. These functional groups can participate in various chemical reactions, such as nucleophilic attack and redox reactions, which can alter the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar compounds to 2-((2,4-Dinitrophenyl)sulfonyl)furan include:
- 2-((4-Nitrophenyl)sulfonyl)furan
- 2-((2-Nitrophenyl)sulfonyl)furan
- 2,4-Dinitrophenyl sulfone
- 2,4-Dinitrophenyl 2-octyl sulfone
Compared to these compounds, this compound is unique due to the presence of both nitro groups on the phenyl ring, which can significantly influence its reactivity and applications.
Properties
CAS No. |
69512-86-3 |
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Molecular Formula |
C10H6N2O7S |
Molecular Weight |
298.23 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)sulfonylfuran |
InChI |
InChI=1S/C10H6N2O7S/c13-11(14)7-3-4-9(8(6-7)12(15)16)20(17,18)10-2-1-5-19-10/h1-6H |
InChI Key |
QRRXSVSPTGGQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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